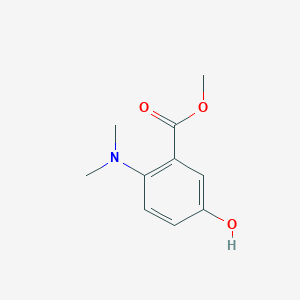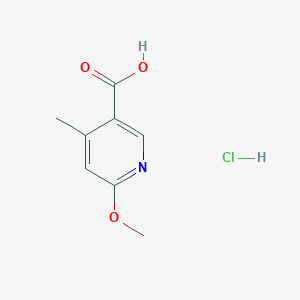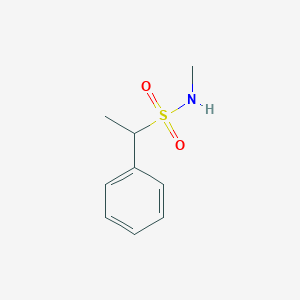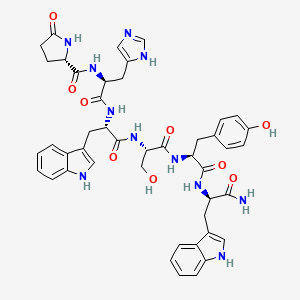
3-(Propan-2-yl)azetidine hydrochloride
Vue d'ensemble
Description
3-(Propan-2-yl)azetidine hydrochloride, also known as isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
It has a molecular weight of 135.64 . The compound’s storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Transformation of Azetidinones
- Chemical Transformations: Azetidinones, closely related to 3-(Propan-2-yl)azetidine hydrochloride, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's versatility in chemical reactions (Mollet, D’hooghe, & de Kimpe, 2011).
Reactivity Studies
- Reactivity with Lithium Aluminium Hydride: Research has explored the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride, leading to the formation of novel aziridine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Neuroprotective Effects
- Neuroprotection in Microglial Cells: A derivative of this compound, KHG26792, has shown protective effects on hypoxia-induced toxicity in microglial cells, suggesting its potential in neuroprotective therapies (Kim et al., 2016).
Synthesis of Azetidine Derivatives
- Synthetic Methods: There has been significant research into the synthesis of various azetidine derivatives, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride (Zhang, 2011).
Drug Development Applications
- Inhibition of ATP-Induced Activation in Microglia: Another study on KHG26792, an azetidine derivative, demonstrated its role in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, indicating its therapeutic potential in central nervous system diseases (Kim et al., 2015).
Chemical Space Exploration
- Building Blocks for Drug Discovery: Azetidine-based isosteres, including those resembling this compound, have been synthesized for use as building blocks in drug discovery, emphasizing their structural and chemical versatility (Feskov et al., 2019).
Heteroaromatic Base Integration
- Minisci Reaction in Drug Discovery: Utilization of azetidine in the Minisci reaction to introduce azetidine into heteroaromatic systems highlights its applicability in drug discovery (Duncton et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It is suggested that this compound may have a neuroprotective effect, implying that its targets could be related to the central nervous system .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)azetidine hydrochloride remains unclear . It is suggested that the compound may interact with its targets to modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to upregulate superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase. It also downregulates inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) . These changes suggest a potential anti-inflammatory and antioxidant role of the compound .
Result of Action
The compound has been observed to significantly improve neurological deficits and brain edema, and suppress ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress .
Propriétés
IUPAC Name |
3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYOLGVIVGJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-42-3 | |
| Record name | 3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)


![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)



![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)


